REACTION_SMILES
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[C:1]([N:5]([C:2](=[O:3])[O-:4])[CH2:9][CH:10]1[CH2:11][CH2:12][N:13]([CH2:16][C:17]2([OH:23])[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)[CH2:14][CH2:15]1)([CH3:6])([CH3:7])[CH3:8].[CH3:31][OH:32].[ClH:24].[O:25]1[CH2:26][CH2:27][O:28][CH2:29][CH2:30]1>>[NH2:5][CH2:9][CH:10]1[CH2:11][CH2:12][N:13]([CH2:16][C:17]2([OH:23])[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)[CH2:14][CH2:15]1
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Name
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CC(C)(C)N(CC1CCN(CC2(O)CCOCC2)CC1)C(=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N(CC1CCN(CC2(O)CCOCC2)CC1)C(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1COCCO1
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Name
|
|
Type
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product
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Smiles
|
NCC1CCN(CC2(O)CCOCC2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |